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Compound of Interest

Compound Name: BMS-902483

Cat. No.: B15619150 Get Quote

Introduction: BMS-902483 and its close analog, BMS-933043, are selective partial agonists of

the α7 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system for

potential therapeutic intervention in cognitive deficits associated with disorders like

schizophrenia and Alzheimer's disease.[1][2][3][4][5] Developed by Bristol-Myers Squibb, these

compounds have been characterized in a number of preclinical studies, demonstrating pro-

cognitive and sensory gating effects. This guide provides a comparative overview of the

available experimental data for BMS-902483 and related molecules, alongside other α7 nAChR

agonists, to offer researchers a comprehensive resource for evaluating their potential. It is

important to note that the majority of the detailed preclinical data for BMS-902483 and BMS-

933043 originates from studies conducted by the developing pharmaceutical company.

Independent, third-party validation of these findings in different laboratories remains a key area

for future research.

I. In Vitro Pharmacological Profiles
The following table summarizes the in vitro pharmacological data for BMS-902483, BMS-

933043, and a selection of alternative α7 nAChR agonists. This data is crucial for comparing

the potency, efficacy, and selectivity of these compounds across different assays and species.
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Compo
und

Target
Assay
Type

Species Ki (nM)
EC50
(nM)

%
Efficacy
(vs.
ACh)

Referen
ce

BMS-

902483

α7

nAChR

Radioliga

nd

Binding

Rat - - - [1]

α7

nAChR

Radioliga

nd

Binding

Human
Low nM

affinity
- - [4]

α7

nAChR

Electroph

ysiology

Rat/Hum

an
- - ~60% [4]

BMS-

933043

α7

nAChR

Radioliga

nd

Binding

Rat 3.3 - - [2][3]

α7

nAChR

Radioliga

nd

Binding

Human 8.1 - - [2][3]

α7

nAChR

Ca2+

Flux

(FLIPR)

Rat - 23.4 - [2][3]

α7

nAChR

Electroph

ysiology
Rat - 140

67% (net

charge)
[2][3]

α7

nAChR

Electroph

ysiology
Human - 290

78% (net

charge)
[2][3]

5-HT3A

Receptor

Radioliga

nd

Binding

Human 2,451 - - [2][3]

EVP-

6124

α7

nAChR

Radioliga

nd

Binding

Rat

9.98

([3H]-

MLA)

- - [6]
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α7

nAChR

Radioliga

nd

Binding

Rat

4.33

([125I]-α-

BTX)

- - [6]

α7

nAChR

Electroph

ysiology
Human - -

32%

(peak

current)

[7]

α7

nAChR

Electroph

ysiology
Human - -

136%

(net

charge)

[7]

5-HT3

Receptor

Function

al Assay
- -

IC50 >

10,000
- [8]

TC-5619
α7

nAChR

Radioliga

nd

Binding

Human - - - [9]

α7

nAChR

PET

Imaging
Pig

Ki =

0.063
- - [10]

AZD0328
α7

nAChR

Radioliga

nd

Binding

- - - - [11][12]

α7

nAChR

Electroph

ysiology
- - - - [13]

II. In Vivo Preclinical Efficacy
The cognitive and sensory processing effects of BMS-902483 and its comparators have been

evaluated in various rodent and non-human primate models. The following table summarizes

key findings from these in vivo studies.
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Compound Model Species Dose Range Key Effects Reference

BMS-902483
Novel Object

Recognition
Mouse

0.1 mg/kg

(MED)

Improved 24h

recognition

memory

[4]

MK-801-

induced Set-

Shifting

Deficit

Rat
3 mg/kg

(MED)

Reversed

executive

function

deficits

[4]

Ketamine-

induced

Auditory

Gating Deficit

Rat -

Reversed

sensory

gating deficits

[4]

BMS-933043
Novel Object

Recognition
Mouse

0.1–10

mg/kg, sc

Improved 24h

recognition

memory

[2][3]

MK-801-

induced Y-

maze Deficit

Mouse
1–10 mg/kg,

sc

Reversed

cognitive

deficits

[2][3]

Scopolamine-

induced

vsPAL Deficit

Cynomolgus

Monkey

0.03, 0.1, 0.3

mg/kg, i.m.

Ameliorated

learning

deficits

[7][14][15]

EVP-6124

Scopolamine-

induced

Object

Recognition

Deficit

Rat
0.3 mg/kg,

p.o.

Restored

memory

function

[6]

Scopolamine-

induced

vsPAL Deficit

Cynomolgus

Monkey

0.01 mg/kg,

i.m.

Ameliorated

learning

deficits

[7][14][15]

TC-5619

Apomorphine

-induced PPI

Deficit

Rat
0.3 mg/kg

s.c.

Reversed PPI

deficits
[16]
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Novel Object

Recognition
Rat -

Long-lasting

memory

enhancement

[9]

AZD0328
Novel Object

Recognition
Mouse

0.00178-1.78

mg/kg

Improved

recognition

memory

[13]

Operant

Conditioning
Rat -

Enhanced

learning
[13]

III. Experimental Protocols
A. In Vitro Electrophysiology (Whole-Cell Voltage Clamp)
Objective: To determine the functional activity (EC50 and maximal efficacy) of test compounds

at recombinant human or rat α7 nAChRs expressed in a mammalian cell line (e.g., HEK293).

Methodology:

Cell Culture and Transfection: HEK293 cells are stably transfected with the cDNA encoding

for the human or rat α7 nAChR subunit. Cells are cultured under standard conditions.

Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed at room

temperature. Cells are patched with borosilicate glass electrodes filled with an internal

solution typically containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP,

adjusted to pH 7.2. The external solution usually consists of (in mM): 140 NaCl, 2 CaCl2, 1

MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

Compound Application: Test compounds are applied to the cells using a rapid solution

exchange system. A range of concentrations is applied to generate a concentration-response

curve.

Data Analysis: The peak current amplitude and the net charge transfer (the integral of the

current over time) are measured. Data are normalized to the maximal response induced by a

saturating concentration of acetylcholine (ACh). EC50 and maximal efficacy values are

calculated by fitting the data to a sigmoidal dose-response equation.[2][3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.researchgate.net/publication/26252951_TC-5619_An_alpha7_neuronal_nicotinic_receptor-selective_agonist_that_demonstrates_efficacy_in_animal_models_of_the_positive_and_negative_symptoms_and_cognitive_dysfunction_of_schizophrenia
https://pubmed.ncbi.nlm.nih.gov/19615981/
https://pubmed.ncbi.nlm.nih.gov/19615981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4965148/
https://pubmed.ncbi.nlm.nih.gov/27467081/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


B. In Vivo Novel Object Recognition (NOR) Task
Objective: To assess the effects of test compounds on long-term recognition memory in

rodents.

Methodology:

Habituation: Mice are individually habituated to an open-field arena for a set period on

consecutive days.

Training (T1): On the training day, two identical objects are placed in the arena, and each

mouse is allowed to explore them for a defined duration (e.g., 10 minutes). The time spent

exploring each object is recorded.

Drug Administration: Immediately after T1, the test compound or vehicle is administered

(e.g., subcutaneously).

Testing (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced

with a novel object. The mouse is returned to the arena, and the time spent exploring the

familiar and novel objects is recorded.

Data Analysis: A discrimination index is calculated as the ratio of the time spent exploring the

novel object to the total time spent exploring both objects. A significantly higher

discrimination index in the drug-treated group compared to the vehicle group indicates an

improvement in recognition memory.[2][3][4]

IV. Signaling Pathways and Experimental Workflows
A. α7 Nicotinic Acetylcholine Receptor Signaling
Pathway
Activation of the α7 nAChR, a ligand-gated ion channel, leads to the influx of cations, primarily

Ca2+ and Na+. This increase in intracellular Ca2+ can trigger various downstream signaling

cascades that are thought to underlie the pro-cognitive effects of α7 agonists.
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α7 nAChR signaling cascade initiated by agonist binding.

B. Experimental Workflow for Novel Object Recognition
The following diagram illustrates the typical workflow for a Novel Object Recognition (NOR)

experiment, a common behavioral paradigm used to assess the pro-cognitive effects of

compounds like BMS-902483.
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Workflow for the Novel Object Recognition (NOR) experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. BMS-902483 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

2. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition
and Sensory Processing in Preclinical Models of Schizophrenia - PMC
[pmc.ncbi.nlm.nih.gov]

3. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition
and Sensory Processing in Preclinical Models of Schizophrenia - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Effects of BMS-902483, an α7 nicotinic acetylcholine receptor partial agonist, on cognition
and sensory gating in relation to receptor occupancy in rodents - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition
and Sensory Processing in Preclinical Models of Schizophrenia | PLOS One
[journals.plos.org]

6. medchemexpress.com [medchemexpress.com]

7. Nicotinic alpha 7 receptor agonists EVP-6124 and BMS-933043, attenuate scopolamine-
induced deficits in visuo-spatial paired associates learning | PLOS One [journals.plos.org]

8. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist,
improves memory performance by potentiating the acetylcholine response of α7 nicotinic
acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Frontiers | Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic
acetylcholine receptor using PET imaging in the pig [frontiersin.org]

11. In vitro metabolism of α7 neuronal nicotinic receptor agonist AZD0328 and enzyme
identification for its N-oxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

12. tandfonline.com [tandfonline.com]

13. Selective alpha7 nicotinic receptor activation by AZD0328 enhances cortical dopamine
release and improves learning and attentional processes - PubMed

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15619150?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/drug/235f48802ed14d1f9e4fe7a9fdb35ca9
https://pmc.ncbi.nlm.nih.gov/articles/PMC4965148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4965148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4965148/
https://pubmed.ncbi.nlm.nih.gov/27467081/
https://pubmed.ncbi.nlm.nih.gov/27467081/
https://pubmed.ncbi.nlm.nih.gov/27467081/
https://pubmed.ncbi.nlm.nih.gov/28438647/
https://pubmed.ncbi.nlm.nih.gov/28438647/
https://pubmed.ncbi.nlm.nih.gov/28438647/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0159996
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0159996
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0159996
https://www.medchemexpress.com/EVP-6124.html
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0187609
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0187609
https://pubmed.ncbi.nlm.nih.gov/22085888/
https://pubmed.ncbi.nlm.nih.gov/22085888/
https://pubmed.ncbi.nlm.nih.gov/22085888/
https://www.researchgate.net/publication/26252951_TC-5619_An_alpha7_neuronal_nicotinic_receptor-selective_agonist_that_demonstrates_efficacy_in_animal_models_of_the_positive_and_negative_symptoms_and_cognitive_dysfunction_of_schizophrenia
https://www.frontiersin.org/journals/neuroimaging/articles/10.3389/fnimg.2024.1358221/full
https://www.frontiersin.org/journals/neuroimaging/articles/10.3389/fnimg.2024.1358221/full
https://pubmed.ncbi.nlm.nih.gov/21226652/
https://pubmed.ncbi.nlm.nih.gov/21226652/
https://www.tandfonline.com/doi/abs/10.3109/00498254.2010.536855
https://pubmed.ncbi.nlm.nih.gov/19615981/
https://pubmed.ncbi.nlm.nih.gov/19615981/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[pubmed.ncbi.nlm.nih.gov]

14. Nicotinic alpha 7 receptor agonists EVP-6124 and BMS-933043, attenuate scopolamine-
induced deficits in visuo-spatial paired associates learning - PMC [pmc.ncbi.nlm.nih.gov]

15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

16. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates
efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of
schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Cross-Validation of BMS-902483's Effects: A
Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619150#cross-validation-of-bms-902483-s-effects-
in-different-laboratories]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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